ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate is an organic compound with a complex structure that makes it intriguing for a variety of scientific applications. Its unique combination of functional groups enables diverse chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate typically involves a multi-step process:
Formation of the pyrazolopyridazine core: : This involves the cyclization of appropriate precursor molecules under acidic or basic conditions, often requiring specific catalysts to ensure selectivity.
Attachment of the 2-methoxyphenyl group: : This step may involve nucleophilic substitution reactions where the 2-methoxyphenyl group is introduced.
Thioacylation: : The intermediate is reacted with a thiol or thioester to attach the thio group.
Esterification: : The final step involves the esterification reaction to form the ethyl benzoate group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would scale up the synthetic routes, often optimizing reaction conditions to increase yield and reduce costs. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate can undergo several types of reactions:
Oxidation: : It can be oxidized using agents like potassium permanganate or chromium trioxide, often resulting in cleavage of the thioether linkage.
Reduction: : Reductive conditions, such as hydrogenation, can selectively reduce specific functional groups within the molecule.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions depending on the reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution Reagents: : Halogens (for electrophilic substitutions), amines (for nucleophilic substitutions).
Major Products Formed
The major products formed depend on the type of reaction:
Oxidation: : Carboxylic acids, sulfoxides, or sulfones.
Reduction: : Alcohols or amines.
Substitution: : Derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry
In synthetic chemistry, ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate serves as a precursor or intermediate for more complex molecule synthesis.
Biology and Medicine
Its structural complexity allows it to interact with various biological targets. It is studied for potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry
In industrial chemistry, this compound can be used in the development of novel materials or as a catalyst in specific reactions due to its unique structural properties.
Mechanism of Action
Ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate exerts its effects by binding to specific molecular targets, such as enzymes or receptors. The methoxyphenyl group provides specificity and affinity, while the pyrazolopyridazine core allows for potent biological activity. These interactions often result in modulation of biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other pyrazolopyridazine derivatives:
Ethyl 2-((1-(4-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate: : Similar structure but with different substitution patterns on the phenyl ring.
Methyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate: : Similar but with a methyl ester instead of an ethyl ester.
Each compound's unique substitutions confer specific properties, making this compound distinct in terms of its biological activity and chemical reactivity.
Properties
IUPAC Name |
ethyl 2-[[2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4S/c1-4-33-24(31)16-9-5-6-10-18(16)26-21(30)14-34-23-22-17(15(2)27-28-23)13-25-29(22)19-11-7-8-12-20(19)32-3/h5-13H,4,14H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUWNSIDHCIFIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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